molecular formula C12H16ClNO2 B14485961 N-(4-Methoxyphenyl)valyl chloride CAS No. 64823-70-7

N-(4-Methoxyphenyl)valyl chloride

Cat. No.: B14485961
CAS No.: 64823-70-7
M. Wt: 241.71 g/mol
InChI Key: LDBMUEATVZUJTR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)valyl chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a valyl group attached to a 4-methoxyphenyl ring through an amide linkage, with a chloride substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)valyl chloride typically involves the reaction of 4-methoxyaniline with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{4-Methoxyaniline} + \text{Valeryl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)valyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: N-(4-Methoxyphenyl)valyl amine, N-(4-Methoxyphenyl)valyl alcohol, or N-(4-Methoxyphenyl)valyl thiol.

    Hydrolysis: N-(4-Methoxyphenyl)valeric acid.

    Reduction: N-(4-Methoxyphenyl)valyl amine.

Scientific Research Applications

N-(4-Methoxyphenyl)valyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify peptides and proteins, aiding in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be utilized in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)valyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or peptides. This acylation can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)acetyl chloride
  • N-(4-Methoxyphenyl)butyryl chloride
  • N-(4-Methoxyphenyl)isovaleryl chloride

Comparison: N-(4-Methoxyphenyl)valyl chloride is unique due to the presence of the valyl group, which imparts specific steric and electronic properties Compared to N-(4-Methoxyphenyl)acetyl chloride, it has a longer carbon chain, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

64823-70-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-methoxyanilino)-3-methylbutanoyl chloride

InChI

InChI=1S/C12H16ClNO2/c1-8(2)11(12(13)15)14-9-4-6-10(16-3)7-5-9/h4-8,11,14H,1-3H3

InChI Key

LDBMUEATVZUJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)Cl)NC1=CC=C(C=C1)OC

Origin of Product

United States

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